3-(Benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-(Benzylcarbamoyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a benzylcarbamoyl group attached to a bicyclo[221]heptane ring system, which includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane-2-carboxylic acid, which can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis . The benzylcarbamoyl group is then introduced through a reaction with benzylamine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The benzylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
3-(Benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: A simpler analog without the benzylcarbamoyl group.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Another bicyclic compound with different substituents.
Uniqueness
3-(Benzylcarbamoyl)bicyclo[221]heptane-2-carboxylic acid is unique due to the presence of the benzylcarbamoyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-(benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO3/c18-15(17-9-10-4-2-1-3-5-10)13-11-6-7-12(8-11)14(13)16(19)20/h1-5,11-14H,6-9H2,(H,17,18)(H,19,20) |
InChI Key |
PAZJCCJRXYGHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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